1-(1-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
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Overview
Description
1-(1-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes a bromonaphthalene moiety, a hydroxypropyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone typically involves multiple steps:
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Formation of the Bromonaphthalene Intermediate:
Starting Material: Naphthalene
Reaction: Bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form 6-bromonaphthalene.
Conditions: Reflux in a suitable solvent like carbon tetrachloride (CCl₄).
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Synthesis of the Hydroxypropyl Intermediate:
Starting Material: 3-chloropropanol
Reaction: Nucleophilic substitution with 6-bromonaphthalene to form 3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl.
Conditions: Base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
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Formation of the Pyrazole Ring:
Starting Material: Acetylacetone and hydrazine hydrate
Reaction: Cyclization to form 3,5-dimethyl-1H-pyrazole.
Conditions: Acidic or basic conditions, often using acetic acid or sodium hydroxide.
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Final Coupling Reaction:
Starting Material: 3,5-dimethyl-1H-pyrazole and 3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl
Reaction: Coupling to form the final product, this compound.
Conditions: Catalysts such as palladium on carbon (Pd/C) and suitable solvents like ethanol.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromonaphthalene moiety
Properties
IUPAC Name |
1-[1-[3-(6-bromonaphthalen-2-yl)oxy-2-hydroxypropyl]-3,5-dimethylpyrazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-12-20(14(3)24)13(2)23(22-12)10-18(25)11-26-19-7-5-15-8-17(21)6-4-16(15)9-19/h4-9,18,25H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOBUTWHZODPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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